Introduction: The Strategic Value of 5-Iodobenzo[d]isoxazole
Introduction: The Strategic Value of 5-Iodobenzo[d]isoxazole
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Iodobenzo[d]isoxazole
Abstract: 5-Iodobenzo[d]isoxazole, also known as 5-iodoanthranil, is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in synthetic organic chemistry and drug discovery. The presence of a reactive iodine atom on the robust benzo[d]isoxazole scaffold makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to support researchers in leveraging this valuable synthetic intermediate.
The isoxazole ring system is a prominent feature in numerous biologically active compounds, contributing to their unique pharmacological profiles through specific molecular interactions.[1][2][3] The fusion of this heterocycle with a benzene ring to form the benzo[d]isoxazole (anthranil) core, combined with the strategic placement of an iodine atom, creates a powerful synthetic tool. The C-I bond at the 5-position is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functional groups.[4][5] This capability is paramount in the fields of medicinal chemistry and materials science, where the systematic modification of a core scaffold is essential for developing new therapeutic agents and functional materials.[6][7] This document serves as a technical resource, elucidating the key chemical characteristics and synthetic applications of 5-Iodobenzo[d]isoxazole.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research.
Core Properties and Safety Data
5-Iodobenzo[d]isoxazole is typically supplied as a solid and requires standard laboratory handling procedures. Key identification and safety data are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-iodo-1,2-benzisoxazole | |
| Molecular Formula | C₇H₄INO | |
| Molecular Weight | 245.02 g/mol | Calculated |
| CAS Number | 954371-46-1 | |
| Physical Form | Solid | |
| Storage | Keep in dark place, sealed in dry, room temperature |
Safety Information:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Spectroscopic Characterization
While a dedicated public spectrum for 5-Iodobenzo[d]isoxazole is not available, its spectroscopic signature can be reliably predicted based on the analysis of its constituent functional groups and data from analogous isoxazole structures.[8][9]
| Spectroscopy | Predicted Feature | Expected Range/Value |
| ¹H NMR (CDCl₃) | Aromatic Protons (H-3, H-4, H-6, H-7) | δ 7.5 - 8.5 ppm |
| ¹³C NMR (CDCl₃) | Aromatic Carbons | δ 110 - 165 ppm |
| C-I Carbon | δ ~90-100 ppm | |
| IR (KBr/ATR) | C=N Stretch | ~1620-1650 cm⁻¹ |
| C=C Aromatic Stretch | ~1450-1600 cm⁻¹ | |
| C-I Stretch | ~500-600 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 245 |
| Fragment [M-I]⁺ | m/z 118 |
Synthesis of Benzo[d]isoxazoles
The synthesis of the benzo[d]isoxazole core can be achieved through various methods, often involving cyclization strategies. A common and effective approach is the [3+2] cycloaddition reaction, which can be mediated by reagents like iodobenzene diacetate to construct the heterocyclic ring from suitable precursors.[10][11] Palladium-catalyzed C-H activation followed by annulation with aldehydes also represents a modern and efficient route to this scaffold.[12]
Caption: General workflow for benzo[d]isoxazole synthesis.
Protocol 3.1: Hypothetical Synthesis via Oxidative Cyclization
This protocol is a generalized procedure based on iodine(III)-mediated cyclization methods.[11]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-5-iodobenzaldoxime in a suitable solvent such as aqueous methanol.
-
Oxidant Addition: To the stirred solution, add 1.1 equivalents of iodobenzene diacetate (IBD) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Iodobenzo[d]isoxazole.
Chemical Reactivity: A Hub for Cross-Coupling Chemistry
The true synthetic power of 5-Iodobenzo[d]isoxazole lies in the reactivity of its C-I bond. This bond is an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-Heteroatom bond formation in modern organic synthesis.[5]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of aryl halides with organoboron compounds, typically boronic acids or esters, to form biaryl structures.[13][14] This reaction is renowned for its mild conditions and high functional group tolerance, making it a cornerstone of pharmaceutical synthesis.[5][15] For 5-Iodobenzo[d]isoxazole, this provides a direct route to 5-aryl or 5-vinyl derivatives.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 4.1.1: Suzuki-Miyaura Coupling of 5-Iodobenzo[d]isoxazole
This protocol is adapted from general procedures for the Suzuki coupling of aryl iodides.[13][16]
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-Iodobenzo[d]isoxazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 5-arylbenzo[d]isoxazole product.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne.[17][18] This reaction, co-catalyzed by palladium and copper, provides direct access to arylalkynes, which are valuable intermediates in the synthesis of natural products and conjugated materials.[19]
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Protocol 4.2.1: Sonogashira Coupling of 5-Iodobenzo[d]isoxazole
This protocol is based on standard Sonogashira conditions.[17][20]
-
Reaction Setup: In a Schlenk flask, combine 5-Iodobenzo[d]isoxazole (1.0 eq.), PdCl₂(PPh₃)₂ (2-4 mol%), and copper(I) iodide (CuI, 4-8 mol%).
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed base, typically a liquid amine like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic phase with saturated ammonium chloride solution, then brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[21][22][23] This method has largely replaced harsher, classical techniques due to its broad substrate scope and functional group tolerance.[24] Applying this to 5-Iodobenzo[d]isoxazole allows for the direct installation of primary or secondary amines at the 5-position.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4.3.1: Buchwald-Hartwig Amination of 5-Iodobenzo[d]isoxazole
This is a representative protocol using a common catalyst system.[21][25]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 eq.).
-
Reagent Addition: Add 5-Iodobenzo[d]isoxazole (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography on silica gel to isolate the 5-aminobenzo[d]isoxazole derivative.
Conclusion
5-Iodobenzo[d]isoxazole is a highly valuable and versatile intermediate in organic synthesis. Its physicochemical properties are well-defined, and its reactivity is dominated by the C-I bond, which serves as an effective handle for a range of palladium-catalyzed cross-coupling reactions. The ability to perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the controlled and efficient introduction of carbon and nitrogen substituents. This strategic utility cements its role as a key building block for constructing diverse molecular libraries for drug discovery and materials science applications. The protocols and mechanistic insights provided herein offer a robust foundation for researchers aiming to exploit the full synthetic potential of this compound.
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